Silanecarbonitrile, tris(1-methylethyl)-
Description
Silanecarbonitrile, tris(1-methylethyl)- is a silicon-based compound featuring a nitrile group (-C≡N) bonded to a silicon atom substituted with three isopropyl groups (tris(1-methylethyl)). This structure confers significant steric hindrance, which influences its chemical stability, reactivity, and physical properties.
Properties
CAS No. |
35856-38-3 |
|---|---|
Molecular Formula |
C10H21NSi |
Molecular Weight |
183.37 g/mol |
IUPAC Name |
tri(propan-2-yl)silylformonitrile |
InChI |
InChI=1S/C10H21NSi/c1-8(2)12(7-11,9(3)4)10(5)6/h8-10H,1-6H3 |
InChI Key |
QIEBDEBOPTYRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#N)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarbonitrile, tris(1-methylethyl)- typically involves the reaction of silicon tetrachloride with isopropylmagnesium chloride, followed by the introduction of a cyanide source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of Silanecarbonitrile, tris(1-methylethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Silanecarbonitrile, tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted silanecarbonitriles.
Scientific Research Applications
Chemistry: Silanecarbonitrile, tris(1-methylethyl)- is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives, where its unique properties improve the performance of the final products.
Mechanism of Action
The mechanism by which Silanecarbonitrile, tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Structural Analogues with Tris(1-methylethyl) Substituents
The tris(1-methylethyl) group is a recurring motif in compounds designed for steric protection. For example:
Comparison Table 1: Substituent Impact on Molecular Properties
Reactivity and Stability
The tris(1-methylethyl) groups in Silanecarbonitrile, tris(1-methylethyl)- likely reduce nucleophilic attack at the silicon center compared to less substituted silanecarbonitriles (e.g., trimethylsilanecarbonitrile). This steric shielding may:
Physical Properties
- Boiling point and solubility : The isopropyl groups likely elevate hydrophobicity and boiling point relative to linear alkyl-substituted silanecarbonitriles. For example, phenanthrene derivatives with tris(1-methylethyl) groups () exhibit low volatility, implying similar trends in the silane compound .
Comparison Table 2: Inferred Physical Properties
| Property | Silanecarbonitrile, tris(1-methylethyl)- | Trimethylsilanecarbonitrile |
|---|---|---|
| Molecular Weight (g/mol) | ~247 (estimated) | 113 |
| Hydrophobicity | High (due to isopropyl) | Moderate |
| Thermal Stability | High (steric shielding) | Moderate |
Research Findings and Hypotheses
- Degradation pathways : and highlight that tris(1-methylethyl)-substituted phenanthrenes form stable intermediates under oxidative conditions . By analogy, the silane compound may resist decomposition in harsh environments.
- Synthetic utility : The Kanto compound’s use in catalysis () suggests that tris(1-methylethyl) groups enhance steric control . Silanecarbonitrile, tris(1-methylethyl)- could similarly serve as a stabilizing agent in silicon-based polymer synthesis.
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